2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-(2-oxo-2-thiomorpholin-4-ylethyl)-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-13-4-3-11(12-2-1-7-21-12)15-17(13)10-14(19)16-5-8-20-9-6-16/h1-4,7H,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQHZERLJZYWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of thiomorpholine with a suitable pyridazinone precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the thiophene ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 321.4 g/mol. The structure features a pyridazinone core, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Anticancer Activity
Pyridazinone derivatives, including the compound , have shown promise as anticancer agents. Studies suggest that modifications to the pyridazinone scaffold can enhance its efficacy against various cancer cell lines. For instance, the introduction of thiophenyl groups has been associated with improved biological activity, potentially through enhanced binding affinity to target proteins involved in cancer progression .
Anti-inflammatory Properties
Research indicates that compounds similar to 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one may act as inhibitors of cyclooxygenase enzymes (COX). These enzymes are critical in the inflammatory process, and their inhibition can lead to reduced inflammation and pain . Preliminary studies have demonstrated that derivatives of this compound exhibit significant COX-2 inhibitory activity when compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Formyl Peptide Receptor Agonism
The compound has been investigated for its potential as an agonist for formyl peptide receptors (FPRs), which play a crucial role in immune responses and inflammation regulation. Modifications at specific positions on the pyridazinone ring have led to the identification of compounds that activate FPRs, inducing intracellular signaling pathways relevant to immune cell function . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
There is emerging evidence that pyridazinone derivatives possess antimicrobial properties. The structural features of this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired pyridazinone structure. Researchers are exploring various synthetic routes to optimize yield and purity while also modifying the compound to enhance its biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiomorpholine and thiophene groups may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pyridazinone Core Variants
Compounds sharing the pyridazinone core but differing in substituents were analyzed (Table 1):
Key Observations :
Thiophene-Containing Analogs
Compounds retaining the thiophene moiety but varying in core structure or side chains (Table 2):
| Compound Name | Core Structure | Side Chain/Substituents | Notable Activities | Reference |
|---|---|---|---|---|
| Target Compound | Pyridazinone | Thiomorpholin-4-yl-oxoethyl | Enzyme inhibition (hypothetical) | |
| 1-Phenyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone | Pyridazine-thioether | Phenyl-thioethyl | Antioxidant, antimicrobial | |
| (E)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | Thiazolo-pyrimidine | Pyrazole-methylene, o-tolyl carboxamide | Anticancer, anti-inflammatory |
Key Observations :
- Core Flexibility: Thiazolo-pyrimidine cores (e.g., ) exhibit broader bioactivity (anticancer, anti-inflammatory) but may face synthetic complexity compared to pyridazinones .
- Side Chain Impact : The thiomorpholinyl-oxoethyl group in the target compound offers a unique balance of hydrogen bonding (amide oxygen) and hydrophobic interactions (thiomorpholine sulfur), distinct from thioether or carboxamide-linked analogs .
Thiomorpholine-Containing Derivatives
Compounds featuring thiomorpholine in diverse scaffolds (Table 3):
Key Observations :
- Fluorophenyl vs. Thiophenyl : Fluorophenyl groups () enhance blood-brain barrier penetration, whereas thiophenyl may favor peripheral tissue targeting .
Biological Activity
The compound 2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyridazinone core, a thiophenyl group, and a thiomorpholine moiety. The presence of these functional groups suggests multiple interaction sites for biological activity.
Biological Activities
Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, including:
- Anticancer Activity : Pyridazinones have shown promise in inhibiting various cancer cell lines. For instance, compounds similar to the one have demonstrated cytotoxic effects against MCF-7 (breast cancer) and other cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structure suggests it may interact with COX enzymes, potentially leading to reduced inflammation .
- Antimicrobial Activity : Pyridazinones have also been explored for their antimicrobial potential. Studies indicate that certain derivatives possess significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as IDO1 (indoleamine 2,3-dioxygenase), which is involved in immune response modulation and tumor progression . This inhibition can lead to enhanced immune responses against tumors.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death. This has been observed in related pyridazinone derivatives where increased expression of pro-apoptotic factors like p53 was noted .
- Cytokine Modulation : The ability to modulate cytokine production, such as interleukin (IL)-β, has been documented for some pyridazinones, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of pyridazinone derivatives:
- Anticancer Studies : A study evaluated the cytotoxic effects of various pyridazinone derivatives on cancer cell lines, revealing that modifications on the thiophenyl group significantly enhanced activity against MCF-7 cells .
- Inflammation Models : Research demonstrated that specific pyridazinone derivatives effectively reduced paw edema in rat models, indicating their potential as anti-inflammatory agents .
- Microbial Inhibition : In vitro studies showed that certain pyridazinone derivatives inhibited the growth of pathogenic bacteria, supporting their development as novel antimicrobial agents .
Data Table: Biological Activities of Pyridazinone Derivatives
Q & A
Q. Methodological Approach :
- Standardization : Replicate assays using identical protocols (e.g., ’s randomized block design for controlled variables).
- Purity Validation : Employ HPLC-MS to verify compound purity (>95%) before testing .
- Orthogonal Assays : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Basic: What synthetic routes are reported for pyridazinone derivatives, and how can they be adapted for this compound?
The synthesis typically involves cyclocondensation of diketones with hydrazines, followed by functionalization. For this compound:
Pyridazinone Core : React 1,4-diketones with hydrazine hydrate under reflux in ethanol .
Thiophene Substitution : Introduce the thiophene group via Suzuki-Miyaura coupling using Pd catalysts .
Thiomorpholinyl Ethylation : Perform a nucleophilic substitution reaction between 2-chloroethyl ketone and thiomorpholine in DMF at 80°C .
Optimization Tip : Monitor reaction progress with TLC and adjust solvent polarity (e.g., switch from DCM to DMF for better solubility of intermediates) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition by this compound?
SAR studies should focus on:
- Core Modifications : Replace pyridazinone with pyrimidinone to assess electron-density effects on binding.
- Substituent Effects : Systematically vary the thiophene (e.g., 3-thienyl vs. 2-thienyl) and thiomorpholine groups (e.g., oxidized sulfone vs. sulfide) .
- Binding Pocket Analysis : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding sites. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Basic: How can researchers characterize the stability of this compound under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours and analyze degradation via LC-MS.
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products with HPLC .
Advanced: What computational methods are suitable for predicting metabolite profiles of this compound?
- In Silico Tools : Use GLORY or Meteor to predict Phase I/II metabolites.
- MD Simulations : Analyze binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., thiomorpholine CH groups at δ 2.7–3.1 ppm) .
- HRMS : Exact mass verification (e.g., CHNOS requires m/z 346.0632).
- IR : Detect carbonyl stretches (C=O at ~1700 cm) and S=O vibrations (if oxidized) .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-Solvents : Use ≤1% DMSO or β-cyclodextrin inclusion complexes.
- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles and characterize release kinetics .
Basic: What biological targets are plausible for this compound based on structural analogs?
Analogous pyridazinones target:
- Kinases (e.g., JAK2, EGFR) via ATP-binding domain interactions.
- GPCRs (e.g., serotonin receptors) due to heterocyclic similarity to tryptamine .
- ROS Scavenging : Thiomorpholine’s sulfur atoms may quench free radicals in oxidative stress models .
Advanced: How can researchers optimize synthetic yield while minimizing toxic byproducts?
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
- Catalytic Systems : Employ Pd/C or FeO nanoparticles for Suzuki couplings to reduce metal contamination .
- Byproduct Analysis : Use GC-MS to identify impurities and refine purification (e.g., switch from silica gel to reverse-phase HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
